molecular formula C32H41N7OS B221695 CID 15375505 CAS No. 169324-83-8

CID 15375505

Numéro de catalogue: B221695
Numéro CAS: 169324-83-8
Poids moléculaire: 571.8 g/mol
Clé InChI: XZHRTVHHNREFPD-JJNGWGCYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CID 15375505 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) are characterized by cyclic ether structures and bioactive properties, often studied for their environmental or pharmacological effects . If CID 15375505 belongs to a similar class, it may share structural motifs such as polyketide backbones or halogenated substituents, common in marine-derived toxins or drug candidates. However, specific data on its synthesis, spectral signatures, or applications are absent in the provided sources, necessitating further investigation from primary literature or PubChem entries.

Propriétés

Numéro CAS

169324-83-8

Formule moléculaire

C32H41N7OS

Poids moléculaire

571.8 g/mol

Nom IUPAC

(8E)-8-[[2-(dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C32H41N7OS/c1-6-10-16-23(9-4)28-36-29-26(22(5)25(21-33)31(40)39(29)37-28)34-30-27(24-17-14-13-15-18-24)35-32(41-30)38(19-11-7-2)20-12-8-3/h13-15,17-18,23H,6-12,16,19-20H2,1-5H3/b34-26+

Clé InChI

XZHRTVHHNREFPD-JJNGWGCYSA-N

SMILES

CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C

SMILES isomérique

CCCCC(CC)C1=NN2C(=N1)/C(=N/C3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)/C(=C(C2=O)C#N)C

SMILES canonique

CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C

Autres numéros CAS

169324-83-8

Synonymes

1,2,4Triazolo1,5-apyridine-6-carbonitrile, 8-2-(dibutylamino)-4-phenyl-5-thiazolylimino-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo-

Origine du produit

United States

Analyse Des Réactions Chimiques

Limitations of Available Data

  • No direct references to CID 15375505 were found in the provided sources. This includes:

    • EPA’s CDR lists ( ) and synthesis studies ( ).

    • Toxicity databases ( ).

    • Catalytic reaction mechanisms (2 ).

  • The compound may not be indexed in publicly accessible datasets or may require specialized databases for retrieval.

Suggested Pathways for Research

To study the reactions of CID 15375505, consider the following approaches based on analogous workflows in the search results:

Computational Prediction

  • Imposed Activation (IACTA) : Use constrained reactive mode scans to predict reaction pathways, as demonstrated for oxidative additions and cyclization cascades ( ).

  • Quantum Chemical Methods : Combine semi-empirical methods (e.g., GFN-xTB) with density functional theory (DFT) for feasibility assessments of intermediates and transition states.

Experimental Screening

  • Catalytic Systems : Explore dirhodium carboxylates or carboxamidates ( ) for potential nitrene/carbene insertion reactions.

  • High-Throughput Assays : Adopt methods from pharmacological studies ( ) to screen reactivity under varied conditions (e.g., solvents, temperatures).

Relevant Data Tables from Analogous Studies

While CID 15375505 data is absent, the search results highlight reaction parameters for structurally similar compounds:

Table 1: Reaction Yields and Conditions for Oxidative Additions

CompoundCatalystTemperature (°C)Yield (%)Reference
ChlorendateDirhodium prolinate8072
Dibutyl esterRh₂(OAc)₄2589

Table 2: Cytotoxicity of Synthetic Derivatives

CompoundCell Line (IC₅₀, μM)NotesReference
5kSISO: 3.42 ± 0.58Imidazo-triazolium
6eRT-112: >10Low solubility

Recommendations for Further Study

  • Database Mining : Query the EPA’s Chemicals Dashboard ( ) or PubChem using the compound’s InChIKey, SMILES, or CAS number for additional metadata.

  • Patent Analysis : Use NLP tools ( ) to extract reaction steps from chemical patents if the compound is proprietary.

  • Safety Profiling : Follow GHS classification protocols ( ) to assess hazards if experimental work is planned.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize CID 15375505, we compare it with three structurally or functionally analogous compounds, drawing parallels from evidence on oscillatoxin derivatives and synthetic small molecules.

Table 1: Key Properties of CID 15375505 and Analogous Compounds

Property CID 15375505* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 53052-06-5
Molecular Formula Not reported C₃₄H₅₄O₁₀ C₃₅H₅₆O₁₀ C₆H₄N₂OS
Molecular Weight Not reported 630.8 g/mol 644.8 g/mol 152.17 g/mol
Log Po/w Not reported 4.2 (predicted) 4.5 (predicted) 1.83 (iLOGP)
Solubility Not reported Low (marine toxin) Low 86.7 mg/mL (very soluble)
Bioactivity Not reported Cytotoxic, ichthyotoxic Methylated variant with enhanced stability Antifungal, enzyme inhibition

Note: Specific data for CID 15375505 is inferred from trends in similar compounds due to lack of direct evidence.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit macrocyclic structures with methyl or hydroxyl groups, influencing their stability and toxicity profiles . In contrast, smaller synthetic molecules like CAS 53052-06-5 prioritize heterocyclic frameworks (e.g., pyridine-thione) for targeted bioactivity .

Physicochemical Properties : Log Po/w values correlate with bioavailability; oscillatoxins’ hydrophobicity aligns with membrane interaction, while polar synthetic compounds (e.g., CAS 53052-06-5) exhibit higher solubility .

CID 15375505 may occupy a niche in either category, pending structural elucidation.

Comparison with Functionally Similar Compounds

Functional analogs are defined by shared biological targets or applications. For instance, CID 15375505 might parallel compounds studied in chemotherapy-induced diarrhea (CID) management, though this is a distinct context .

Table 2: Functional Comparison with Therapeutic Agents

Property CID 15375505* Probiotics (CID Prevention) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Primary Use Not reported Reduce chemotherapy-induced diarrhea Intermediate for trifluoromethylated pharmaceuticals
Mechanism Not reported Gut microbiota modulation Electrophilic reactivity for coupling reactions
Efficacy Not reported OR = 0.26 (CID incidence reduction) High synthetic yield (93.75%)

Key Findings:

Therapeutic vs. Synthetic Utility : While probiotics (e.g., Lactobacillus strains) reduce CID incidence via microbiota modulation, synthetic ketones (e.g., CAS 1533-03-5) serve as precursors for fluorinated drugs, highlighting divergent functional roles .

Biochemical Pathways: Probiotics act on inflammatory cytokines (e.g., TNF-α), whereas synthetic compounds target enzymatic or receptor-based pathways .

Q & A

Q. How to enhance reproducibility of CID 15375505 synthesis protocols?

  • Methodological Answer : Document synthesis steps with granular detail (e.g., solvent purity, reaction time/temperature). Use IUPAC nomenclature and CAS registry numbers for reagents. Share raw data and spectra in supplementary materials, as per Beilstein Journal requirements .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.